molecular formula C13H14N4O4 B213886 N-(2-methoxy-4-nitrophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-(2-methoxy-4-nitrophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B213886
M. Wt: 290.27 g/mol
InChI Key: JTCSSKGEYVSTQU-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, commonly known as MNPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of MNPC is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in inflammation and oxidative stress. MNPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, MNPC has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to reduce oxidative stress.
Biochemical and Physiological Effects:
MNPC has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, MNPC has been shown to have analgesic effects, meaning that it can reduce pain. MNPC has also been found to have neuroprotective effects, meaning that it can protect against damage to the nervous system.

Advantages and Limitations for Lab Experiments

One advantage of MNPC for lab experiments is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, MNPC has been found to be relatively stable, meaning that it can be stored for extended periods of time without degradation. However, one limitation of MNPC is that its mechanism of action is not yet fully understood, which can make it difficult to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on MNPC. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, MNPC has been found to have antitumor activity, making it a promising candidate for the development of new cancer therapies. Further research is also needed to fully understand the mechanism of action of MNPC and to identify other potential applications for this compound.

Synthesis Methods

The synthesis of MNPC involves a series of chemical reactions, starting with the reaction of 2-methoxy-4-nitroaniline with ethyl acetoacetate to form 2-methoxy-4-nitrophenyl-3-oxobutanoate. This intermediate is then treated with hydrazine hydrate to form 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide, which is subsequently converted to MNPC through a final reaction with acetic anhydride.

Scientific Research Applications

MNPC has been extensively studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. MNPC has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of conditions such as arthritis and neurodegenerative diseases.

properties

Product Name

N-(2-methoxy-4-nitrophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C13H14N4O4/c1-8-10(7-16(2)15-8)13(18)14-11-5-4-9(17(19)20)6-12(11)21-3/h4-7H,1-3H3,(H,14,18)

InChI Key

JTCSSKGEYVSTQU-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C

Origin of Product

United States

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